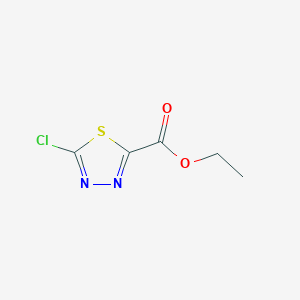

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate

Description

The exact mass of the compound Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWCUJDSRXQJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60493116 | |

| Record name | Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64837-49-6 | |

| Record name | Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate CAS number 64837-49-6

An In-Depth Technical Guide to Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate (CAS: 64837-49-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, core reactivity, and application in the development of novel molecular entities, supported by detailed, field-proven protocols and scientific rationale.

Introduction: The Strategic Value of a Privileged Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, recognized for its versatile biological activities and favorable physicochemical properties.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The title compound, Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate, serves as a highly valuable and versatile intermediate. Its structure incorporates two key reactive sites: an electrophilic carbon at the 5-position, activated by the chloro leaving group for nucleophilic substitution, and an ethyl ester at the 2-position, which can be readily modified. This dual reactivity allows for the strategic construction of diverse and complex molecular architectures, making it a cornerstone reagent for building libraries of potential therapeutic agents.

Physicochemical and Analytical Profile

A precise understanding of a compound's properties is fundamental to its effective use. The key characteristics of Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 64837-49-6 | [4][5] |

| Molecular Formula | C₅H₅ClN₂O₂S | [4] |

| Molecular Weight | 192.62 g/mol | [4] |

| Appearance | Off-white to yellow solid (typical) | Supplier Data |

| Predicted XlogP | 1.9 | [6] |

| ¹H NMR | δ ~4.5 (q, 2H, -OCH₂ CH₃), ~1.4 (t, 3H, -OCH₂CH₃ ) ppm | [7] |

| ¹³C NMR | δ ~160 (C=O), ~158 (C5-Cl), ~145 (C2-COOEt), ~64 (-O CH₂CH₃), ~14 (-OCH₂CH₃ ) ppm | Predicted |

| IR Spectroscopy | ν ~1730-1750 cm⁻¹ (C=O stretch, ester), ~1540 cm⁻¹ (C=N stretch) | [8][9] |

| Mass Spec (EI) | m/z 192 [M]⁺, 194 [M+2]⁺ (approx. 3:1 ratio) | Predicted |

Synthetic Workflow: A Two-Step Path to a Key Intermediate

The synthesis of Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is efficiently achieved via a two-step sequence starting from readily available materials. The workflow involves the initial formation of the core heterocyclic ring system followed by a robust halogenation reaction.

Protocol 3.1: Synthesis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (Precursor)

This protocol is adapted from established methods for the cyclization of thiosemicarbazides.[10] The reaction utilizes phosphorus oxychloride (POCl₃) as both a solvent and a dehydrating agent to drive the formation of the thiadiazole ring.

Materials:

-

Thiosemicarbazide

-

Ethyl oxalyl monochloride

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend thiosemicarbazide (1.0 eq) in phosphorus oxychloride (5-10 volumes).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add ethyl oxalyl monochloride (1.05 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

-

Cyclization: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 105 °C). Maintain reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Causality Note: The use of POCl₃ is critical here. It activates the carbonyl group of the oxalyl chloride and the thiosemicarbazide, facilitating intramolecular cyclization and subsequent dehydration to form the aromatic thiadiazole ring.[11]

-

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

-

Neutralization: Slowly neutralize the acidic aqueous mixture by adding saturated NaHCO₃ solution until the pH reaches ~7-8. A precipitate should form.

-

Extraction & Purification: Extract the aqueous slurry with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or column chromatography.

Protocol 3.2: Synthesis of Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate (Sandmeyer Reaction)

This procedure is a modified Sandmeyer reaction, a robust method for converting an aromatic amine into a halide.[12] Here, tert-butyl nitrite (t-BuONO) is used as the diazotizing agent in a non-aqueous medium, and copper(II) chloride serves as the chloride source. This approach is based on analogous transformations reported in the literature.[10]

Materials:

-

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (1.0 eq)

-

Copper(II) chloride (CuCl₂, 1.5 eq)

-

tert-Butyl nitrite (t-BuONO, 1.5 eq)

-

Acetonitrile (anhydrous)

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate

-

Saturated ammonium chloride (NH₄Cl) solution

Procedure:

-

Reaction Setup: To a solution of the amino-thiadiazole precursor (1.0 eq) in anhydrous acetonitrile, add CuCl₂ (1.5 eq). Stir the resulting suspension under a nitrogen atmosphere.

-

Diazotization & Substitution: Heat the mixture to 60-65 °C. Add tert-butyl nitrite (1.5 eq) dropwise over 20 minutes. Vigorous gas evolution (N₂) will be observed.

-

Causality Note: The t-BuONO reacts with the amine to form a diazonium salt intermediate in situ. The Cu(II) chloride then acts as both a catalyst and the chloride nucleophile source, facilitating the displacement of the diazonium group with a chlorine atom. This method avoids the use of strong aqueous acids required in traditional Sandmeyer reactions.[12]

-

-

Reaction Monitoring: Stir the reaction at 60-65 °C for 1-2 hours after the addition is complete, or until TLC/LC-MS analysis indicates full consumption of the starting material.

-

Workup: Cool the reaction to room temperature and filter through a pad of diatomaceous earth to remove copper salts. Rinse the pad with ethyl acetate.

-

Extraction & Purification: Combine the filtrate and washes. Wash the organic solution with water and then with saturated NH₄Cl solution to remove any remaining copper. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Core Reactivity and Synthetic Applications

The utility of Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate stems from its two orthogonal reactive handles, allowing for sequential or selective derivatization.

Application Protocol 4.1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a general method for displacing the C5-chloro group, which is the most common application of this reagent. The procedure is based on standard conditions for SNAr on electron-deficient heterocycles.[13]

Materials:

-

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate (1.0 eq)

-

Primary or secondary amine (1.1-1.5 eq)

-

A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

-

A polar aprotic solvent, e.g., N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

-

Reaction Setup: Dissolve the chloro-thiadiazole (1.0 eq) and the desired amine (1.1-1.5 eq) in the chosen solvent.

-

Base Addition: Add the base (2.0 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature or heat to 50-80 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically. Monitor the reaction by TLC or LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash extensively with water to remove the DMF and base salts. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the resulting 5-amino-substituted thiadiazole derivative by flash column chromatography or recrystallization.

Application Protocol 4.2: Ester Hydrolysis to Carboxylic Acid

Conversion of the ester to a carboxylic acid is often required for subsequent amide bond formation.[10][14]

Materials:

-

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate (1.0 eq)

-

Lithium hydroxide (LiOH) (1.5-2.0 eq)

-

Tetrahydrofuran (THF) and Water

-

1M Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: Dissolve the ester in a mixture of THF and water (e.g., 3:1 v/v).

-

Saponification: Add LiOH (1.5-2.0 eq) and stir at room temperature for 2-16 hours until the reaction is complete (monitored by LC-MS).

-

Cautionary Note: The 1,3,4-thiadiazole-2-carboxylic acid product can be unstable and may undergo decarboxylation, particularly under harsh conditions.[10] Mild conditions are recommended.

-

-

Workup: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is often used immediately in the next step (e.g., amide coupling) without extensive purification.

Safety and Handling

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Conclusion

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is a high-value, strategically designed building block for medicinal chemistry and drug discovery. Its predictable and robust reactivity at both the C5 and C2 positions provides researchers with a reliable platform for generating novel heterocyclic compounds. The detailed synthesis and application protocols provided in this guide offer a practical framework for leveraging this reagent to its full potential in the development of next-generation therapeutics.

References

-

PubChem. Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. [Link]

- Hamidian, H., Afrooz, M., & Fozooni, S. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry.

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. International Journal of Enhanced Research in Science, Technology & Engineering.

-

Chhajed, S. S., et al. (2014). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. SpringerPlus. [Link]

-

Malik, A., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

El-Sayed, N. N. E., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. [Link]

-

Xiang, H., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry. [Link]

- Kadirova, S. A., et al. (2023). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(R-amino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides.

-

PubChemLite. Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate. [Link]

-

El-Metwaly, A. M., et al. (2023). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Heliyon. [Link]

-

PubChem. Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. [Link]

-

Chhajed, S. S., et al. (2014). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. PMC. [Link]

- International Journal of Pharmaceutical and Chemical Sciences. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.

- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules.

- Hamidian, H., et al. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry.

-

Senturk, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Dosmukhamedova, A., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI. [Link]

- Al-Masoudi, N. A. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.

-

Krayushkin, M. M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Semantic Scholar. [Link]

-

Krayushkin, M. M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]

-

Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. [Link]

- AL-Gwady, M. S. (2008). Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. Tikrit Journal of Pure Science.

-

Organic Chemistry Portal. 1,3,4-Thiadiazole synthesis. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. connectjournals.com [connectjournals.com]

- 3. dovepress.com [dovepress.com]

- 4. ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate - CAS:64837-49-6 - Abovchem [abovchem.com]

- 5. Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | 64837-49-6 [chemicalbook.com]

- 6. PubChemLite - Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate (C5H5ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 7. Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate(64837-49-6) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features—a reactive chloro substituent and an ester functional group on the stable 1,3,4-thiadiazole ring—make it a versatile synthetic intermediate. The 1,3,4-thiadiazole core is recognized as a privileged scaffold, acting as a bioisostere for pyrimidine and oxadiazole moieties found in many biologically active molecules. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Structure

Correctly identifying a compound is the foundation of all subsequent research. The fundamental identifiers for Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate are crucial for database searches, procurement, and regulatory documentation.

Caption: Proposed synthesis via a Sandmeyer reaction.

Detailed Experimental Protocol (Prophetic)

This protocol is a validated, general procedure for a Sandmeyer chlorination on a heterocyclic amine and serves as a self-validating system.

-

Preparation of Diazonium Salt:

-

Suspend Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (1.0 eq) in a suitable volume of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.

-

-

Copper-Catalyzed Chlorination:

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Cool the CuCl solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate.

-

Reactivity and Role as a Synthetic Intermediate

The reactivity of this molecule is dominated by the two functional groups:

-

5-Chloro Group: The chlorine atom is a good leaving group, making the C5 position susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functionalities (amines, thiols, azides, etc.), enabling the rapid generation of compound libraries for screening.

-

2-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, or other derivatives, further expanding the molecular diversity that can be achieved from this single building block.

Spectroscopic Profile for Characterization

Structural elucidation relies on a combination of spectroscopic techniques. While a specific spectrum for this compound is not publicly available, the expected profile can be reliably predicted based on its structure.

-

¹H NMR: The spectrum would be simple, dominated by the signals of the ethyl group: a triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂).

-

¹³C NMR: Key signals would include the carbonyl carbon of the ester (~160-165 ppm), the two heterocyclic carbons, and the two carbons of the ethyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) with an isotopic pattern (M+2) approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester would be a prominent feature.

Applications in Research and Drug Development

The 1,3,4-thiadiazole ring is a cornerstone in modern medicinal chemistry due to its favorable pharmacological properties. [1]Derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Role as a Scaffold: Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is not typically an end-product but a crucial intermediate. Drug development professionals utilize it to synthesize more complex molecules. For instance, the chloro group can be displaced by a piperazine moiety, a common pharmacophore in anticancer agents, while the ester can be converted to an amide to form hydrogen bonds with biological targets. This dual functionality makes it an invaluable tool for structure-activity relationship (SAR) studies.

Safety and Handling

A specific Safety Data Sheet (SDS) for Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate should be consulted before handling. [2]Based on analogous chemical structures, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is a high-value synthetic building block, prized for its strategically placed reactive sites on a biologically relevant heterocyclic scaffold. Its straightforward synthesis via established methods like the Sandmeyer reaction and its versatile reactivity profile make it an essential tool for chemists in drug discovery and materials science. A thorough understanding of its properties, as outlined in this guide, is paramount for unlocking its full potential in the development of novel chemical entities.

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information (PMC). [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. PubChem. [Link]

-

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate. PubChemLite. [Link]

-

ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate. Appretech Scientific Limited. [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. ResearchGate. [Link]

-

Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry. [Link]

-

The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. ResearchGate. [Link]

-

Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]

-

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate. Suzhou Ulit Pharmaceutical and Chemical Technology Co., Ltd.. [Link]

-

Thiadiazoles and Their Properties. ISRES Publishing. [Link]

-

Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. PubChem. [Link]

Sources

An In-depth Technical Guide to Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate: A Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, is considered a bioisostere of pyrimidine and oxadiazole. Its mesoionic character allows molecules containing this moiety to readily cross cellular membranes and interact with biological targets, while the sulfur atom enhances liposolubility.[3] These properties have led to the development of numerous 1,3,4-thiadiazole derivatives with potent anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and diuretic activities.[1][2]

Within this important class of compounds, Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate emerges as a critical and versatile intermediate. Its bifunctional nature, featuring a reactive chlorine atom at the 5-position and an ethyl ester at the 2-position, makes it an ideal starting point for the synthesis of more complex, biologically active molecules. The chlorine atom serves as a leaving group for nucleophilic substitution reactions, allowing for the introduction of various functionalities, while the ester group can be hydrolyzed, reduced, or converted into amides, providing further avenues for structural elaboration. This guide provides a comprehensive overview of its molecular structure, synthesis, characterization, and applications, with a focus on its role in drug discovery and development.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate are crucial for its application in chemical synthesis.

Molecular Formula and Structure

The chemical identity of the compound is defined by its molecular formula and the spatial arrangement of its atoms.

-

Chemical Name: Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate

The structure consists of a central 1,3,4-thiadiazole ring. A chlorine atom is attached at position 5, and an ethyl carboxylate group (-COOCH₂CH₃) is attached at position 2.

Caption: Molecular structure of Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate.

Physicochemical Data Summary

The physical and chemical properties of a compound dictate its handling, reactivity, and formulation characteristics.

| Property | Value | Source |

| Appearance | Pale yellow liquid | [7] |

| Purity | ≥95-98% (typical commercial grades) | [4][6] |

| SMILES | CCOC(=O)C1=NN=C(S1)Cl | [8] |

| InChI | InChI=1S/C5H5ClN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 | [8] |

| Predicted XlogP | 1.9 | [8] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is typically achieved via a multi-step process starting from simpler precursors. The most logical and referenced pathway involves the formation of an amino-thiadiazole intermediate, followed by a Sandmeyer-type reaction.

Synthetic Pathway Overview

Caption: General synthetic workflow for Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate.

Step 1: Synthesis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (Precursor)

The precursor is synthesized by the cyclization of thiosemicarbazide with an appropriate electrophile.[3]

Reaction: Thiosemicarbazide reacts with ethyl oxalyl monochloride, often in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), to form the aminothiadiazole ring.[3]

Protocol:

-

Reagents: Thiosemicarbazide, Ethyl oxalyl monochloride, Phosphorus oxychloride (POCl₃).

-

Procedure: To a cooled solution of thiosemicarbazide, ethyl oxalyl monochloride is added dropwise with stirring.

-

Phosphorus oxychloride is then added, and the mixture is heated to facilitate the cyclodehydration reaction.

-

After the reaction is complete, the mixture is carefully quenched with ice water.

-

The resulting precipitate, Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, is filtered, washed, and dried.[3]

Causality: The thiosemicarbazide acts as the nucleophile, attacking the carbonyl groups of ethyl oxalyl monochloride. The subsequent intramolecular cyclization and dehydration, promoted by POCl₃, lead to the formation of the stable aromatic 1,3,4-thiadiazole ring system.

Step 2: Synthesis of Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate

This step involves the conversion of the amino group to a chloro group via a diazotization-chlorination sequence, a classic Sandmeyer reaction. A similar transformation from an amino to a bromo group on the same scaffold has been documented using tert-butyl nitrite and copper(II) bromide, validating this approach.[3] A patent also describes the diazotization and subsequent chlorination of an amino-thiadiazole.[9]

Protocol:

-

Diazotization:

-

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate is dissolved in a cold aqueous solution of a strong acid, such as hydrochloric acid.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature. This converts the primary amine (-NH₂) into a diazonium salt (-N₂⁺Cl⁻).[9][10] The endpoint is typically checked with starch-iodide paper.

-

-

Chlorination (Sandmeyer Reaction):

-

In a separate flask, a solution of copper(I) chloride (CuCl) in hydrochloric acid is prepared.

-

The cold diazonium salt solution is slowly added to the CuCl solution.

-

The mixture is allowed to warm to room temperature, and nitrogen gas is evolved as the diazonium group is replaced by the chlorine atom.

-

The reaction mixture is then typically extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification is achieved via column chromatography on silica gel.

-

Self-Validating System: The success of the diazotization is critical and can be monitored in-process. The subsequent evolution of nitrogen gas during the addition to the copper chloride solution provides a clear visual confirmation that the substitution reaction is proceeding. The final product's identity is confirmed by the spectroscopic methods detailed below.

Part 3: Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | - A triplet around 1.4 ppm (3H) corresponding to the methyl (-CH₃) protons of the ethyl group. - A quartet around 4.5 ppm (2H) corresponding to the methylene (-CH₂-) protons of the ethyl group. |

| ¹³C NMR | - A signal around 14 ppm for the methyl carbon. - A signal around 64 ppm for the methylene carbon. - A signal around 160 ppm for the ester carbonyl carbon (C=O). - Two distinct signals in the aromatic region (approx. 150-170 ppm) for the two carbons of the thiadiazole ring. |

| IR Spectroscopy | - A strong absorption band around 1730-1750 cm⁻¹ characteristic of the C=O stretch of the ester. - Bands in the 1500-1600 cm⁻¹ region corresponding to C=N and C=C (aromatic) stretching. - A C-Cl stretching band, typically in the 800-600 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). For C₅H₅ClN₂O₂S, the expected m/z would be around 192 and 194. |

Note: The availability of detailed spectral data can be found on platforms like ChemicalBook.[4]

Part 4: Applications in Drug Development and Organic Synthesis

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is not typically an end-product but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its two functional groups.

Role as a Versatile Building Block

The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of various side chains by reacting the compound with amines, thiols, or alcohols. This is a common strategy for building libraries of candidate molecules for drug screening. For example, reacting this intermediate with various substituted piperazines can generate a series of compounds for evaluation as kinase inhibitors or anticancer agents.[1]

The ethyl ester group at the 2-position provides another handle for modification. It can be:

-

Hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a wide range of amides.

-

Reduced to a primary alcohol, which can be further functionalized.

-

Reacted with hydrazines to form hydrazides, which are themselves precursors to other heterocyclic systems.

Caption: Synthetic utility of Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate.

Therapeutic Potential of Derivatives

The 1,3,4-thiadiazole scaffold, which can be readily introduced using this intermediate, is present in numerous compounds investigated for:

-

Anticancer Activity: Many 2,5-disubstituted 1,3,4-thiadiazoles have shown potent activity against various cancer cell lines, including breast (MCF-7) and hepatocellular carcinoma (HepG2).[1]

-

Antimicrobial Agents: The thiadiazole nucleus is a core component of various antibacterial and antifungal compounds.

-

Carbonic Anhydrase Inhibitors: Certain sulfonamide-bearing thiadiazoles are known inhibitors of carbonic anhydrase, an enzyme implicated in glaucoma and other conditions.[11]

Part 5: Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are paramount.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Toxicity: Detailed toxicological data is not available. The compound should be handled as a potentially hazardous substance. Avoid inhalation, ingestion, and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disclaimer: This compound is intended for research use only and is not for human or veterinary use.[5]

Conclusion

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is a strategically important building block in modern organic synthesis and medicinal chemistry. Its well-defined structure and dual functionality provide a reliable and flexible platform for the synthesis of diverse libraries of 1,3,4-thiadiazole derivatives. The proven pharmacological importance of this scaffold ensures that this intermediate will continue to be a valuable tool for researchers and scientists dedicated to the discovery and development of new therapeutic agents.

References

- Hamidian, H., Afrooz, M., & Fozooni, S. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring.Asian Journal of Chemistry, 24(11), 5161-5163.

-

Unite Pharm: Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate. Available at: [Link]

-

Lv, K., Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]

-

Appretech Scientific Limited: ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate. Available at: [Link]

-

PubChem: Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate. Available at: [Link]

-

Ferla, S., & D'Annessa, I. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(5), 748. Available at: [Link]

- Song, J., & Fitchett, G. T. (1959). U.S. Patent No. 2,891,961. Washington, DC: U.S. Patent and Trademark Office.

-

Senturk, M., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 231-237. Available at: [Link]

-

Noolvi, M. N., et al. (2014). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Arabian Journal of Chemistry, 7(5), 749-762. Available at: [Link]

Sources

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 2. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate(64837-49-6) 1H NMR spectrum [chemicalbook.com]

- 5. ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate - CAS:64837-49-6 - Abovchem [abovchem.com]

- 6. appretech.com [appretech.com]

- 7. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 8. PubChemLite - Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate (C5H5ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 9. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate

Introduction

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad range of biological activities.[1] The precise structural elucidation and purity assessment of such compounds are paramount to ensuring their safety and efficacy in any application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this analytical endeavor. This guide provides a comprehensive overview of the principles, experimental protocols, and interpretation of the spectral data for Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate.

It is important to note that while the existence of this compound is documented, publicly available, detailed spectral data is scarce.[2][3][4][5][6][7] Therefore, this guide will utilize established principles of spectroscopy and data from closely related 1,3,4-thiadiazole derivatives to provide a robust and instructive framework for the analysis of the target molecule.

Molecular Structure and Predicted Spectroscopic Features

The structural integrity of a molecule is the foundation of its chemical and biological properties. Understanding the arrangement of atoms and functional groups is the first step in predicting and interpreting its spectral data.

Figure 1: Molecular Structure of Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate.

Based on the structure, we can anticipate the following key spectroscopic features:

-

¹H NMR: Signals corresponding to the ethyl group protons (a quartet and a triplet).

-

¹³C NMR: Resonances for the carbonyl carbon, two distinct carbons of the thiadiazole ring, and the two carbons of the ethyl group.

-

IR: Characteristic absorption bands for the C=O (ester), C=N, C-N, C-S, and C-Cl bonds.

-

MS: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Experimental Rationale

Proton NMR (¹H NMR) spectroscopy is a powerful technique that provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. Spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of signals into multiplets, providing valuable information about the connectivity of atoms.

For a compound like Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate, a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is typically used to dissolve the sample without introducing interfering proton signals. Tetramethylsilane (TMS) is commonly added as an internal standard, with its signal defined as 0.00 ppm.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals only for the ethyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Note: These are predicted chemical shifts based on typical values for similar functional groups. Actual values may vary slightly.

Interpretation

The ethoxy group (-OCH₂CH₃) gives rise to a characteristic pattern. The methylene protons (-CH₂-) are adjacent to three methyl protons, resulting in a quartet (n+1 = 3+1 = 4). These protons are deshielded by the adjacent oxygen atom and the carbonyl group, hence their expected downfield chemical shift of around 4.5 ppm. The methyl protons (-CH₃) are adjacent to two methylene protons, leading to a triplet (n+1 = 2+1 = 3). Being further from the electronegative oxygen, they appear more upfield, around 1.4 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer would include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Experimental Rationale

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different electronic environment gives a distinct signal. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms. Standard ¹³C NMR spectra are typically acquired with broadband proton decoupling, which results in all carbon signals appearing as singlets, simplifying the spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C =O (Ester) |

| ~158 | C -Cl (Thiadiazole ring) |

| ~145 | C -COOEt (Thiadiazole ring) |

| ~63 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

Note: These are predicted chemical shifts based on typical values for similar functional groups. Actual values may vary slightly.

Interpretation

The carbonyl carbon of the ester group is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms. The two carbons of the 1,3,4-thiadiazole ring are in different electronic environments; the carbon attached to the chlorine atom (C5) and the carbon attached to the carboxylate group (C2) will have distinct chemical shifts, typically in the aromatic/heteroaromatic region. The methylene carbon of the ethyl group will be deshielded by the adjacent oxygen atom, while the methyl carbon will be the most upfield signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is often required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Use a standard NMR spectrometer equipped for ¹³C detection.

-

Acquisition: Acquire the spectrum using a standard pulse sequence with broadband proton decoupling. A wider spectral width (e.g., 200-220 ppm) is used. A larger number of scans (e.g., 512 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

Processing: Process the data using a Fourier transform and phase correction.

Infrared (IR) Spectroscopy

Principle and Experimental Rationale

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., C=O, C-N, C-Cl) vibrate at characteristic frequencies, allowing for the identification of functional groups present in the molecule. Samples can be analyzed as a solid (e.g., in a KBr pellet), a liquid (as a thin film), or in solution.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1550 | Medium | C=N stretch (thiadiazole ring) |

| ~1370 | Medium | C-N stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~800 | Medium | C-Cl stretch |

| ~700 | Medium | C-S stretch |

Note: These are predicted absorption frequencies based on characteristic values for these functional groups.[8]

Interpretation

The most prominent peak in the IR spectrum is expected to be the strong absorption around 1730 cm⁻¹ due to the C=O stretching vibration of the ester group.[8] The C-H stretching of the ethyl group will appear around 2980 cm⁻¹. The vibrations of the 1,3,4-thiadiazole ring will give rise to several bands, including the C=N and C-N stretching vibrations. The C-Cl and C-S stretching vibrations are expected to appear in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Principle and Experimental Rationale

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In its most common application for small organic molecules, electron ionization (EI) is used to bombard the molecule with high-energy electrons, causing it to ionize and fragment. The resulting molecular ion (M⁺) provides the molecular weight of the compound, and the fragmentation pattern offers valuable structural information.

Predicted Mass Spectrum Data

The molecular formula of Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is C₅H₅ClN₂O₂S, with a monoisotopic mass of approximately 191.97 g/mol .[3] Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.

| m/z | Possible Fragment |

| 192/194 | [M]⁺ |

| 147/149 | [M - OCH₂CH₃]⁺ |

| 119/121 | [M - COOEt]⁺ |

| 75 | [COOEt]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Note: These are predicted fragmentation patterns. The actual spectrum may show additional or different fragments.

Interpretation and Fragmentation Pathway

The mass spectrum is expected to show a molecular ion peak at m/z 192 (for the ³⁵Cl isotope) and a smaller peak at m/z 194 (for the ³⁷Cl isotope). Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 147/149, and the loss of the entire ester group (-COOEt, 75 Da) to give a fragment at m/z 119/121. Other fragments corresponding to the ethyl carboxylate and ethoxy groups may also be observed.

Figure 2: Predicted Fragmentation Pathway of Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (typically at 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive spectral analysis of Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate, employing a combination of ¹H NMR, ¹³C NMR, IR, and MS techniques, provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. The NMR spectra elucidate the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into the molecule's stability and fragmentation. For researchers and professionals in drug development, a thorough understanding and application of these spectroscopic methods are fundamental to ensuring the quality and integrity of candidate molecules, thereby upholding the principles of scientific rigor and reproducibility.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate(64837-49-6) 1H NMR [m.chemicalbook.com]

- 3. PubChemLite - Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate (C5H5ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 4. ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate - CAS:64837-49-6 - Abovchem [abovchem.com]

- 5. appretech.com [appretech.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | 64837-49-6 [chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

Unlocking the Therapeutic Promise: The Biological Potential of 5-Chloro-1,3,4-Thiadiazole Esters

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole ring is a cornerstone scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This guide delves into a specific, highly promising subclass: 5-chloro-1,3,4-thiadiazole esters. The introduction of a chloro-substituent at the 5-position is known to significantly enhance biological efficacy, particularly in antimicrobial applications.[3] The ester moiety, in turn, provides a versatile handle for modulating physicochemical properties such as lipophilicity and metabolic stability, crucial for optimizing drug-like characteristics. This document provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of these compounds, with a primary focus on their anticancer and antimicrobial activities. We will explore the causality behind synthetic strategies, detail self-validating experimental protocols for biological evaluation, and present key data to offer a field-proven perspective for drug development professionals.

Chapter 1: The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, which imparts a unique set of electronic and structural properties.[4] This scaffold is a common feature in a variety of medicinal agents due to its favorable biological and pharmacokinetic profile.[1][5]

Physicochemical Properties and Pharmacokinetic Profile

1,3,4-thiadiazoles are characterized by high metabolic stability and appropriate lipophilicity, which together enhance their bioavailability and overall drug-likeness.[4] The mesoionic character of the ring system allows these molecules to readily cross cellular membranes and interact with intracellular biological targets, a critical attribute for therapeutic efficacy.[6][7]

The Role of Bioisosterism in Biological Activity

A key to the broad-spectrum activity of 1,3,4-thiadiazoles is their function as a bioisostere of the pyrimidine ring, a fundamental component of nucleobases.[7][8] This structural mimicry allows thiadiazole derivatives to interfere with vital cellular processes such as DNA replication and synthesis, leading to potent cytotoxic effects in both cancer cells and microbial pathogens.[7][8]

Significance of the 5-Chloro Substituent

The strategic placement of a halogen, specifically a chlorine atom, at the 5-position of the thiadiazole ring has been shown to be a critical determinant of biological activity. Studies have demonstrated that chloro-substituted thiadiazoles exhibit stronger antimicrobial activity compared to derivatives with other functional groups like nitro, methoxy, or methyl groups.[3] This enhancement is often attributed to the electron-withdrawing nature of chlorine, which can modulate the electronic distribution of the heterocyclic ring and improve its interaction with target enzymes or receptors. The lipophilic nature of the chlorine atom can also enhance membrane permeability.

Chapter 2: Synthetic Strategies for 5-Chloro-1,3,4-Thiadiazole Esters

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a well-established area of organic chemistry, typically involving the cyclization of linear precursors.[5][9] The following workflow outlines a common and reliable pathway to obtain the target 5-chloro-1,3,4-thiadiazole esters.

General Synthetic Workflow

The rationale for this multi-step synthesis is to build the core thiadiazole ring first and then introduce the chloro and ester functionalities. Starting with a readily available substituted benzoic acid allows for diversity. The conversion to an acid chloride, followed by reaction with thiosemicarbazide and subsequent cyclization, is an efficient route to the key 2-amino-5-aryl-1,3,4-thiadiazole intermediate. The Sandmeyer reaction is a classic and robust method for introducing a chloro group onto an aromatic-like heterocyclic amine. Finally, esterification provides the target molecule.

Caption: General workflow for the synthesis of 5-chloro-1,3,4-thiadiazole esters.

Detailed Protocol: Synthesis of 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide

This protocol describes the synthesis of a key chloro-substituted intermediate, which can be further modified to an ester. The procedure is based on established methodologies.[10][11]

Rationale: This protocol is self-validating as it follows a well-documented reaction pathway. The initial reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride is a standard N-acylation. The use of anhydrous sodium acetate acts as a mild base to neutralize the HCl generated during the reaction, preventing side reactions and ensuring a high yield of the desired product. Progress is monitored by Thin Layer Chromatography (TLC), a standard technique to ensure the reaction has gone to completion before workup.

Step-by-Step Methodology:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 0.01 mol of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine in 50 mL of glacial acetic acid.

-

Addition of Base: Add 0.012 mol of anhydrous sodium acetate to the solution and stir for 15 minutes at room temperature.

-

Acylation: Cool the mixture in an ice bath. Slowly add 0.011 mol of chloroacetyl chloride dropwise over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate:hexane, 1:1). The disappearance of the starting amine spot indicates completion.

-

Workup: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and salts.

-

Purification: Recrystallize the crude product from ethanol to yield pure 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide.

-

Characterization: Confirm the structure of the final product using IR, ¹H NMR, and Mass Spectrometry.

Chapter 3: Antimicrobial Potential

Derivatives of 1,3,4-thiadiazole are well-documented for their potent and broad-spectrum antimicrobial activities.[3][4][12] The incorporation of a 5-chloro substituent often enhances this activity.[3]

Proposed Mechanisms of Antimicrobial Action

The antimicrobial efficacy of thiadiazoles is believed to be multifactorial. Their structural similarity to pyrimidine allows them to interfere with nucleic acid synthesis.[8] Additionally, the sulfur atom in the thiadiazole ring can chelate with essential metal ions in microbial enzymes, disrupting their function and leading to cell death. The =N-C-S- moiety is considered a key pharmacophore for this activity.[13]

Caption: Inhibition of the PI3K/Akt pathway by thiadiazole derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines. [10] Rationale: This protocol is a gold standard for quantifying cell viability. The principle is self-validating: only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of an IC₅₀ value—the concentration of the compound required to inhibit 50% of cell growth. This provides a robust quantitative measure of cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 5-chloro-1,3,4-thiadiazole ester (e.g., from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.

Data Summary: In Vitro Cytotoxicity

The table below shows typical IC₅₀ values for potent 1,3,4-thiadiazole derivatives against human cancer cell lines, demonstrating their significant anticancer potential. [8][10]

| Compound Type | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Thiadiazole-Piperazine Hybrid (4e) [10] | MCF-7 (Breast) | ~2.34 (µg/mL) |

| Thiadiazole-Piperidine Hybrid (4i) [10] | HepG2 (Liver) | ~3.13 (µg/mL) |

| Thiadiazole Derivative (ST10) [8] | MDA-MB-231 (Breast) | 64.2 |

| Thiadiazole Derivative (8a) [14] | A549 (Lung) | 1.62 |

| 5-Fluorouracil (Standard Drug) [10]| MCF-7 (Breast) | ~6.80 (µg/mL) |

Chapter 5: Structure-Activity Relationship (SAR) Insights

The biological activity of 1,3,4-thiadiazole esters is highly dependent on the nature of the substituents at the 2- and 5-positions. [12][15]

-

The Critical Role of the Chloro Group: As established, the 5-chloro substituent is a key pharmacophoric feature, often leading to superior antimicrobial and potentially anticancer activity compared to other groups. [3]Its electron-withdrawing and lipophilic properties are crucial for target interaction and cell penetration.

-

Impact of the Ester Moiety: The ester group at the 2-position (or attached via a linker) is pivotal for tuning the molecule's pharmacokinetic profile. By varying the alkyl or aryl component of the ester, researchers can modulate lipophilicity, solubility, and metabolic stability. This allows for fine-tuning the compound to achieve optimal absorption, distribution, metabolism, and excretion (ADME) properties, transforming a potent hit into a viable drug candidate. The ester can also act as a pro-drug, being hydrolyzed in vivo by esterases to release the active carboxylic acid or alcohol.

Conclusion

5-Chloro-1,3,4-thiadiazole esters represent a class of molecules with profound therapeutic potential. Their robust and versatile synthesis, combined with potent, multi-faceted mechanisms of action against microbial and cancer cells, makes them a highly attractive scaffold for modern drug discovery. The insights into their synthesis, biological evaluation, and structure-activity relationships provided in this guide serve as a foundational resource for scientists dedicated to developing the next generation of antimicrobial and anticancer agents. Future research should focus on optimizing the ester moiety and exploring further substitutions on the aryl ring to enhance target specificity and minimize off-target effects, paving the way for clinical development.

References

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI.

- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (n.d.). MDPI.

- A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls.com.

- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (n.d.). Taylor & Francis.

- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). PMC - NIH.

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022, October 17).

- Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review. (n.d.). Neliti.

- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010, December 9).

- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. (2021, July 28). Journal of Agricultural and Food Chemistry - ACS Publications.

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). Semantic Scholar.

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025, September 8). PubMed.

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI.

- 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. (n.d.).

- Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. (n.d.).

- 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities. (2024, June 15). Asian Journal of Pharmaceutical Research and Development.

- Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (n.d.). PubMed.

- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025, August 8).

- 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022, January 21). PMC - NIH.

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). PMC.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (2025, August 10). Request PDF - ResearchGate.

- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). PMC - NIH.

- 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. (n.d.). Research Papers.

-

(PDF) Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-t[3][6][16]hiadiazol-2-yl] derivatives as new antimicrobial agents. (2021, April 17). ResearchGate. Retrieved from

- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). JOCPR.

- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011, July 11). Journal of Applied Pharmaceutical Science.

- BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. (2024, June 30). ShodhKosh: Journal of Visual and Performing Arts - Granthaalayah Publications and Printers.

Sources

- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. neliti.com [neliti.com]

- 16. bepls.com [bepls.com]

InChIKey and SMILES for Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate

An In-Depth Technical Guide to Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth examination of Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate, a heterocyclic compound of significant interest to the scientific community. We will move beyond basic data to explore its structural significance, plausible synthetic routes, and its role as a scaffold in the landscape of modern drug discovery. This document is intended for researchers and professionals in chemistry and pharmacology who require a deeper technical understanding of this molecule.

Core Molecular Identifiers and Physicochemical Properties

A foundational understanding of a compound begins with its unique identifiers and calculated properties. These data points are critical for database searches, computational modeling, and analytical characterization. Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is cataloged under CAS Number 64837-49-6.[1][2][3] Its core structural and physicochemical properties are summarized below.

| Identifier / Property | Value | Source |

| IUPAC Name | ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | PubChem[4] |

| CAS Number | 64837-49-6 | ChemicalBook[1] |

| Molecular Formula | C₅H₅ClN₂O₂S | PubChem[4] |

| Molecular Weight | 192.62 g/mol | Abovchem[5] |

| Canonical SMILES | CCOC(=O)C1=NN=C(S1)Cl | PubChem[4] |

| InChI | InChI=1S/C5H5ClN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 | PubChem[4] |

| InChIKey | YQWCUJDSRXQJRN-UHFFFAOYSA-N | PubChem[4] |

| Monoisotopic Mass | 191.97603 Da | PubChem[4] |

| Predicted XLogP | 1.9 | PubChem[4] |

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is not merely a passive component of the title molecule; it is a "privileged scaffold" in medicinal chemistry.[6] Its significance stems from several key attributes that make it highly valuable for drug design.

Firstly, the 1,3,4-thiadiazole ring is recognized as a bioisostere of the pyrimidine ring.[7] This structural mimicry allows thiadiazole-containing compounds to interact with biological targets that normally bind pyrimidine-based nucleic acids, potentially interfering with processes like DNA replication in cancer cells.[7] Secondly, the mesoionic character of the ring system enhances the ability of these molecules to cross biological membranes, which can lead to improved oral absorption and bioavailability.[7] The inclusion of the sulfur atom also imparts favorable liposolubility.[6]

These properties have led to the widespread investigation of 1,3,4-thiadiazole derivatives for a vast array of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and anticonvulsant effects.[8] The structural versatility of the scaffold allows for fine-tuning of its biological effects through various substitutions, making it a cornerstone for structure-activity relationship (SAR) studies.[8]

Synthesis and Chemical Reactivity

The synthesis of Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate can be approached through established heterocyclic chemistry principles. A plausible and efficient synthetic strategy involves the conversion of a more accessible precursor, such as an amino-thiadiazole, which can be built from simple starting materials.

One common method for forming the 1,3,4-thiadiazole ring is the cyclization of thiosemicarbazide derivatives.[6] For the title compound, a logical precursor would be Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. This intermediate can then undergo a Sandmeyer-type reaction to replace the amino group with a chloro group.

Proposed Synthetic Workflow

Experimental Protocol (Hypothetical)

This protocol is a representative methodology based on similar transformations found in the literature.[6]

Step 1: Synthesis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (Precursor)

-

Reaction Setup: To a cooled (0-5 °C) solution of thiosemicarbazide in a suitable solvent like pyridine, add ethyl oxalyl monochloride dropwise with vigorous stirring.

-

Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 4-6 hours to facilitate cyclodehydration. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amino-thiadiazole precursor.

Step 2: Synthesis of Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate (Final Product)

-

Diazotization: Suspend the synthesized amino-thiadiazole precursor in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.

-

Formation of Diazonium Salt: Add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition is complete.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. Add the cold diazonium salt solution slowly to the CuCl solution.

-